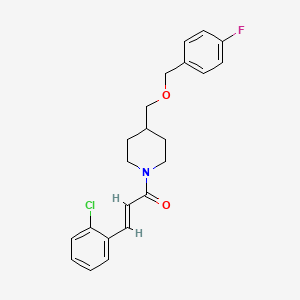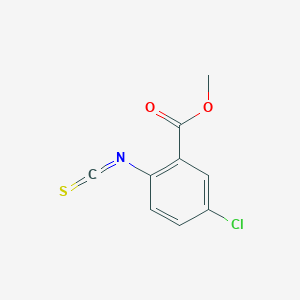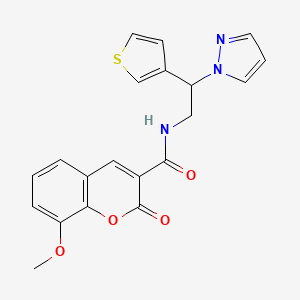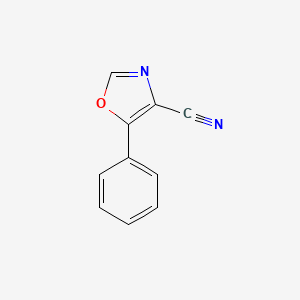
(E)-3-(2-chlorophenyl)-1-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(2-chlorophenyl)-1-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C22H23ClFNO2 and its molecular weight is 387.88. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(2-chlorophenyl)-1-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(2-chlorophenyl)-1-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Relevance in Dopamine D2-like Receptor Modulation
The molecule , characterized by its inclusion of arylcycloalkylamine structures, shares pharmacophoric similarities with various antipsychotic agents. A study by Sikazwe et al. (2009) explored the significance of arylalkyl substituents, such as those found in the compound, for enhancing potency and selectivity at D2-like receptors. This research suggests that the composite structure of such molecules, including arylalkyl moieties, plays a crucial role in defining their selectivity and potency at these receptors, indicating potential applications in neuropsychiatric disorder treatment, including schizophrenia and depression (Sikazwe et al., 2009).
Contributions to Synthesis and Pharmacological Studies
Further investigation into the pharmacology and synthesis of compounds targeting dopamine D2 receptors has been provided by Jůza et al. (2022), who highlighted the critical pharmacophore features necessary for high D2R affinity. This review emphasizes the significance of structural elements such as aromatic moiety, cyclic amine, and lipophilic fragments in achieving therapeutic potential against neuropsychiatric disorders (Jůza et al., 2022).
Nucleophilic Aromatic Substitution Relevance
On a synthetic chemistry front, the reaction of piperidine with nitro-group-containing aryl compounds, as studied by Pietra and Vitali (1972), provides insight into the chemical behavior and potential synthetic pathways that could involve or produce compounds similar to the one . This research could offer a foundation for synthesizing new molecules with improved pharmacological profiles (Pietra & Vitali, 1972).
Implications for Drug Development
Saeed et al. (2017) discussed the development of antithrombotic drugs, highlighting the importance of specific structural features for pharmaceutical activity. Although not directly referencing the compound, this work provides context for the design and synthesis of therapeutically relevant molecules, potentially guiding the development of new drugs with minimized side effects and enhanced efficacy (Saeed et al., 2017).
Propiedades
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-[4-[(4-fluorophenyl)methoxymethyl]piperidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClFNO2/c23-21-4-2-1-3-19(21)7-10-22(26)25-13-11-18(12-14-25)16-27-15-17-5-8-20(24)9-6-17/h1-10,18H,11-16H2/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMJGBNJKJZPRU-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)F)C(=O)C=CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)F)C(=O)/C=C/C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-chlorophenyl)-1-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(Indolizine-2-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2510012.png)
![2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyrazine](/img/structure/B2510015.png)

![(2Z)-2-amino-3-[(E)-[1-(4-phenoxyphenyl)ethylidene]amino]but-2-enedinitrile](/img/structure/B2510022.png)
![1'-(2-(3,4-dimethoxyphenyl)acetyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2510023.png)
![N-methyl-2-[3-(trifluoromethyl)benzoyl]-1-hydrazinecarbothioamide](/img/structure/B2510025.png)


![2-methyl-4-oxo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-4H-pyrido[1,2-a]pyrimidine-9-carboxamide](/img/structure/B2510029.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(1H-pyrazol-1-yl)picolinamide](/img/structure/B2510031.png)

![N-[4-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2510034.png)
![N'-thieno[2,3-d]pyrimidin-4-yl-N-[[3-(trifluoromethyl)phenyl]methoxy]methanimidamide](/img/structure/B2510035.png)